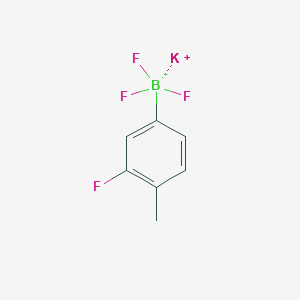

Potassium trifluoro(3-fluoro-4-methylphenyl)borate

Description

Properties

IUPAC Name |

potassium;trifluoro-(3-fluoro-4-methylphenyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF4.K/c1-5-2-3-6(4-7(5)9)8(10,11)12;/h2-4H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMBMIILIPQTSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)C)F)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF4K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Potassium Organotrifluoroborates, with a Focus on Aryl Trifluoroborate Derivatization

General Strategies for the Preparation of Potassium Aryltrifluoroborates

The synthesis of potassium aryltrifluoroborates can be achieved through several reliable methods, each offering distinct advantages depending on the starting materials and desired substitution patterns.

Direct Synthesis Routes from Boronic Acids

The most common and straightforward method for the preparation of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (B91410) (KHF₂). organic-chemistry.orgorganic-chemistry.org This reaction is typically carried out in a mixture of methanol (B129727) and water at or below room temperature. organic-chemistry.org The arylboronic acid is dissolved in methanol, and an aqueous solution of KHF₂ is added, leading to the precipitation of the potassium aryltrifluoroborate salt. organic-chemistry.org

The general transformation can be represented as follows:

ArB(OH)₂ + 2 KHF₂ → K[ArBF₃] + 2 HF + 2 H₂O

This method is widely applicable and benefits from the commercial availability of a vast array of arylboronic acids. The resulting potassium aryltrifluoroborate salts are typically crystalline solids that can be easily isolated by filtration and purified by recrystallization. unimelb.edu.au

A typical laboratory procedure involves dissolving the arylboronic acid in methanol, followed by the addition of a saturated aqueous solution of KHF₂. The reaction is often rapid, with the product precipitating out of the solution. The solid is then collected, washed with a cold solvent like methanol or diethyl ether, and dried. unimelb.edu.au

| Starting Material | Reagent | Solvent System | General Outcome |

| Arylboronic Acid | KHF₂ | Methanol/Water | High yield of Potassium Aryltrifluoroborate |

This interactive table summarizes the direct synthesis route from boronic acids.

Ion Exchange Methods for Potassium Trifluoroborate Formation

While less common for primary synthesis, ion exchange methodologies can be employed to prepare potassium trifluoroborates from other trifluoroborate salts. For instance, if a different cation-containing trifluoroborate is available, it can be passed through an ion-exchange resin loaded with potassium ions to yield the desired potassium salt. This method is particularly useful for purifying or modifying existing trifluoroborate compounds.

Nucleophilic Substitution Approaches in Organotrifluoroborate Synthesis

Nucleophilic substitution reactions provide a powerful tool for the synthesis of functionalized organotrifluoroborates. This approach often involves the use of a trifluoroborated starting material containing a leaving group, which is then displaced by a nucleophile. A key example is the use of potassium bromo- or iodomethyltrifluoroborates, which can be prepared and subsequently reacted with various nucleophiles, including aryl lithium or Grignard reagents, to form new carbon-carbon bonds. This strategy allows for the introduction of an aryl group onto a trifluoroborated core.

Decarboxylative Borylation Methodologies and Mechanistic Aspects

Decarboxylative borylation has recently gained prominence as a novel method for generating organoboron compounds from readily available carboxylic acids. This transformation involves the replacement of a carboxylic acid group with a boryl group. The reaction can be catalyzed by transition metals, such as nickel, and often proceeds via a radical mechanism. organic-chemistry.org The resulting boronate esters can then be converted to potassium trifluoroborates upon treatment with KHF₂. google.com

This method is particularly advantageous as it utilizes carboxylic acids, which are abundant and structurally diverse feedstocks. The mechanistic pathway generally involves the activation of the carboxylic acid, followed by decarboxylation to generate an aryl radical, which is then trapped by a boron-containing reagent.

Specific Synthetic Approaches to the 3-fluoro-4-methylphenylboron Moiety

The synthesis of potassium trifluoro(3-fluoro-4-methylphenyl)borate relies on the preparation of its direct precursor, 3-fluoro-4-methylphenylboronic acid.

Precursor Synthesis for the 3-fluoro-4-methylphenyl Scaffold

The key intermediate for the synthesis of the target trifluoroborate is 3-fluoro-4-methylphenylboronic acid. This compound can be synthesized through several routes, often starting from commercially available substituted toluenes or benzenes.

A common strategy involves the ortho-lithiation of a protected fluoro-toluene derivative followed by borylation. For instance, starting from 4-bromo-2-fluorotoluene, a Grignard reagent can be formed by reacting with magnesium, followed by treatment with a trialkyl borate (B1201080), such as trimethyl borate, and subsequent acidic workup to yield 3-fluoro-4-methylphenylboronic acid.

An alternative route begins with 3-fluorotoluene, which can be brominated to introduce a bromine atom at the desired position, followed by a metal-halogen exchange and borylation sequence. The regioselectivity of the bromination step is crucial and must be carefully controlled.

A documented synthesis of a related compound, 3,5-difluoro-4-methylphenylboronic acid, starts from 1-bromo-3,5-difluorobenzene. This is treated with lithium diisopropylamide (LDA) and then methyl iodide to introduce the methyl group, followed by reaction with n-butyllithium and triisopropyl borate to install the boronic acid functionality. A similar approach could be adapted for the synthesis of the 3-fluoro-4-methylphenyl scaffold.

Once 3-fluoro-4-methylphenylboronic acid is obtained, its conversion to potassium trifluoro(3-fluoro-4-methylphenyl)borate is straightforward, following the general procedure described in section 2.1.1. The boronic acid is treated with an aqueous solution of potassium hydrogen fluoride to afford the desired trifluoroborate salt. organic-chemistry.orgorganic-chemistry.org

| Precursor | Key Transformation | Intermediate/Product |

| 4-Bromo-2-fluorotoluene | Grignard formation and borylation | 3-Fluoro-4-methylphenylboronic acid |

| 1-Bromo-3,5-difluorobenzene | Lithiation, methylation, and borylation | 3,5-Difluoro-4-methylphenylboronic acid |

| 3-Fluoro-4-methylphenylboronic acid | Reaction with KHF₂ | Potassium trifluoro(3-fluoro-4-methylphenyl)borate |

This interactive table outlines synthetic approaches to the 3-fluoro-4-methylphenylboron moiety.

Development of Efficient Fluorination and Methylation Strategies for Aromatic Precursors

The synthesis of potassium trifluoro(3-fluoro-4-methylphenyl)borate requires the specific placement of both a fluorine atom and a methyl group on the phenyl ring. This can be achieved either by starting with a pre-functionalized precursor or by introducing these groups during the synthetic sequence.

Fluorination Strategies: The introduction of fluorine onto an aromatic ring is a critical step. One effective strategy is the electrophilic fluorination of an arylboronic acid or its corresponding boronate ester. Reagents like acetyl hypofluorite (B1221730) (AcOF), generated from diluted fluorine gas, can convert electron-rich aryl boronic acids into the corresponding aryl fluorides through an ipso-substitution, where the boron moiety is replaced by fluorine. organic-chemistry.orgnih.gov This method is fast and efficient under mild conditions. organic-chemistry.org

Metal-catalyzed fluorination represents another advanced approach. Palladium-catalyzed fluorination of arylboronic acid derivatives using electrophilic fluorine sources like Selectfluor has been developed. harvard.edu This method is notable for its operational simplicity and tolerance to air and moisture. harvard.edu Copper-mediated fluorination of arylboronic acids has also been established, providing a pathway to aryl fluorides, although side reactions like protodeboronation (replacement of the boron group with hydrogen) can be a challenge that requires careful optimization to suppress. snmjournals.orgacs.org

Methylation Strategies: The methyl group can be introduced onto the aromatic precursor using various established methods. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to methylate an aryl halide. nih.govrsc.org While organotin and organoboron compounds are common methyl sources, challenges with precursor synthesis and stability exist. google.com Modern methods focus on developing more robust methylating agents and reaction conditions. rsc.org Iron-catalyzed C-H methylation of aromatic compounds containing a directing group is another strategy that allows for the direct installation of a methyl group at a specific position. rsc.org

For the specific target compound, a practical route would involve starting with a commercially available or readily synthesized precursor like 3-fluoro-4-methylaniline (B1361354) or 1-bromo-3-fluoro-4-methylbenzene. This precursor would then undergo borylation to form 3-fluoro-4-methylphenylboronic acid or its ester, followed by conversion to the potassium trifluoroborate salt. chemimpex.com

Optimization of Synthetic Techniques for Enhanced Yield and Selectivity in Aryltrifluoroborate Formation

Optimizing the synthesis of aryltrifluoroborates is crucial for maximizing product yield and ensuring high selectivity, which simplifies purification and reduces waste. The optimization process typically involves the systematic variation of several key reaction parameters.

For syntheses involving cross-coupling reactions, such as the Suzuki-Miyaura reaction to form the aryl-boron bond, several factors are critical. nih.govresearchgate.net These include:

Catalyst System: The choice of palladium catalyst and the corresponding ligand can dramatically influence reaction efficiency. researchgate.net

Base: The type and amount of base (e.g., K₂CO₃, Cs₂CO₃) are crucial for the transmetalation step. nih.govresearchgate.net

Solvent: The solvent system, often a mixture of an organic solvent and water (e.g., THF/water, acetonitrile/water), affects the solubility of reagents and the reaction rate. nih.govresearchgate.net

Temperature and Reaction Time: These parameters must be balanced to ensure complete conversion without promoting side reactions or product decomposition. researchgate.net

In the electrochemical synthesis of aryltrifluoroborates, optimization involves evaluating parameters such as the solvent, the type of anode, and the borate ester used. thieme-connect.com For example, studies have shown that using a magnesium anode and triisopropyl borate in tetrahydrofuran (B95107) (THF) as the solvent provides good yields. thieme-connect.com

Modern approaches to reaction optimization leverage high-throughput screening (HTS) and computational methods. nih.govewadirect.com HTS allows for the rapid, parallel execution of many experiments to screen a wide range of catalysts, ligands, solvents, and other variables. stanford.edu This data-rich approach, often coupled with statistical design of experiments (DoE), can quickly identify optimal conditions that might be missed by traditional one-variable-at-a-time optimization. ewadirect.com Machine learning algorithms are also being increasingly used to analyze complex reaction data and predict optimal conditions, accelerating the development of efficient and robust synthetic protocols. nih.gov

The final step, the conversion of the boronic acid or ester to the trifluoroborate salt, can also be optimized. Factors include the stoichiometry of KHF₂, the solvent (typically methanol/water or acetone/water), and the purification method to effectively remove excess salts and impurities. orgsyn.org

Table 2: Parameters for Optimization in Aryltrifluoroborate Synthesis

| Parameter | Variables to Consider | Impact on Reaction |

| Catalyst | Palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)), Ligand (e.g., RuPhos, XPhos) | Affects reaction rate, yield, and scope nih.gov |

| Solvent | THF, Dioxane, Acetonitrile, Water mixtures | Influences solubility, reaction kinetics, and catalyst stability nih.govresearchgate.net |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Crucial for activating the boronic acid/ester nih.gov |

| Temperature | Room temperature to reflux | Balances reaction rate against potential side reactions and decomposition researchgate.net |

| Reagent Stoichiometry | Ratio of aryl halide to diboron (B99234) reagent; amount of KHF₂ | Affects conversion efficiency and product purity orgsyn.orgresearchgate.net |

Mechanistic and Theoretical Investigations of Potassium Organotrifluoroborate Reactivity

Elucidation of Reaction Pathways in Transition-Metal Catalyzed Transformations

Potassium organotrifluoroborates are renowned for their application in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. upenn.edu Unlike boronic acids, which can exist as cyclic trimeric anhydrides, organotrifluoroborates are monomeric, tetracoordinate species. nih.govsigmaaldrich.cn This structural feature contributes to their enhanced stability and often leads to superior reactivity. nih.gov The key to their participation in catalytic cycles is the initial hydrolysis or interaction with a Lewis acid to generate a more reactive boron species capable of transmetalation. acs.orgnih.gov

Examination of Radical-Mediated Processes in Borylation Reactions

Beyond traditional two-electron pathways, potassium organotrifluoroborates have been identified as competent precursors for carbon-centered radicals under oxidative conditions. nih.gov This reactivity has been harnessed in photoredox and copper-mediated reactions, expanding the synthetic utility of this class of compounds. nih.govnih.gov

In these processes, a single-electron transfer (SET) from the tetracoordinate borate (B1201080) species can occur, often facilitated by a photocatalyst or a transition metal. This oxidation generates a transient organodifluoroborane radical, which can then fragment to release a carbon-centered radical and boron trifluoride. This radical can then engage in various bond-forming events.

Key Features of Radical-Mediated Processes:

Initiation: Often achieved through photoredox catalysis or with a metal oxidant. nih.gov

Radical Generation: Occurs via single-electron transfer from the [R-BF₃]K salt.

Versatility: Enables reactions such as trifluoromethylation, acylation, and other radical-radical couplings. nih.govnih.govnih.gov

Experiments adding radical scavengers like TEMPO have been shown to completely suppress these reactions, providing strong evidence for a radical-mediated mechanism. nih.gov

Detailed Mechanistic Studies of Transmetalation in Cross-Coupling Cycles

Transmetalation is the crucial step in Suzuki-Miyaura coupling where the organic group is transferred from the boron atom to the palladium center. illinois.edued.ac.uk For potassium organotrifluoroborates, this process is not direct. The tetracoordinate boron is generally unreactive toward the palladium(II) complex. acs.org Reactivity is unlocked through the slow, controlled hydrolysis of the organotrifluoroborate to the corresponding boronic acid (RB(OH)₂). acs.orgnih.gov This "slow-release" mechanism is beneficial as it maintains a low concentration of the highly reactive boronic acid, minimizing side reactions like protodeboronation and homocoupling. acs.orgnih.gov

The rate of this hydrolysis is a critical factor and depends on several variables, including the electronic nature of the organic group, solvent, base, and even the material of the reaction vessel. acs.orgnih.gov

Analysis of the Boronate and Oxo-Palladium Pathways in Suzuki-Miyaura Coupling

Once the boronic acid is generated from the hydrolysis of Potassium trifluoro(3-fluoro-4-methylphenyl)borate, two primary pathways for transmetalation have been debated: the "boronate pathway" and the "oxo-palladium pathway". nih.govresearchgate.net

Boronate Pathway (Path A): In this mechanism, the base (e.g., OH⁻) activates the boronic acid to form a more nucleophilic tetracoordinate boronate species [ArB(OH)₃]⁻. This boronate then reacts with the arylpalladium(II) halide complex [Ar'PdL₂X], displacing the halide to transfer the aryl group to the palladium center. nih.gov

Oxo-Palladium Pathway (Path B): Here, the base reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide (B78521) complex [Ar'PdL₂OH]. This hydroxo complex then reacts with the neutral boronic acid. nih.gov

Kinetic studies have shown that the reaction between an isolated arylpalladium(II) hydroxo complex and a neutral arylboronic acid is significantly faster than the reaction between an arylpalladium(II) halide complex and an aryltrihydroxyborate. acs.orgnih.gov This suggests that for many Suzuki-Miyaura reactions conducted in aqueous media with weak bases, the oxo-palladium pathway is the dominant route for transmetalation. acs.org

| Pathway | Boron Species | Palladium Species | Key Interaction |

| Boronate Pathway | [ArB(OH)₃]⁻ (Boronate) | Ar'Pd(II)-X (Halide) | Nucleophilic attack of boronate on Pd-halide complex |

| Oxo-Palladium Pathway | ArB(OH)₂ (Boronic Acid) | Ar'Pd(II)-OH (Hydroxide) | Reaction of Pd-hydroxide complex with neutral boronic acid |

Role of Fluoride (B91410) Ions and Counterions in Catalytic Efficiency

The fluoride ions released during the hydrolysis of potassium organotrifluoroborates are not merely spectators. Fluoride can play a multifaceted role in the catalytic cycle. researchgate.net It can interact with the palladium center, potentially forming species like trans-[ArPdF(PPh₃)₂], which can influence the rates of subsequent steps. researchgate.net While fluoride can favor the reaction by promoting reductive elimination, it can also be detrimental by forming unreactive anionic boron species [Ar'B(OH)₃₋ₙFₙ]⁻. researchgate.net

Computational Chemistry for Understanding Electronic Structure and Reactivity

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for probing the electronic structure and reactivity of organoboron compounds, including potassium organotrifluoroborates. These studies provide insights into bond lengths, charge distributions, and reaction energetics that are difficult to obtain experimentally.

Application of Density Functional Theory (DFT) in Conformational and Electronic Analysis

DFT calculations have been successfully applied to understand the hydrolysis of potassium organotrifluoroborates. acs.orgnih.gov By analyzing the B–F bond lengths in the intermediate difluoroborane (B8323493) (RBF₂) formed upon initial fluoride loss, a correlation can be established with the rate of hydrolysis. acs.orgnih.gov

A priori evaluation of whether an RBF₃K reagent will undergo "fast" or "slow" hydrolysis can be predicted based on these DFT calculations or by examining the Swain-Lupton resonance parameter (ℛ) of the organic substituent. acs.orgnih.gov For a compound like Potassium trifluoro(3-fluoro-4-methylphenyl)borate, the electronic properties of the substituted phenyl ring will dictate these parameters.

| Parameter | Method | Correlation with Reactivity |

| B-F Bond Lengths | DFT Calculation | Longer B-F bonds in the intermediate RBF₂ suggest faster hydrolysis. |

| Resonance Parameter (ℛ) | Swain-Lupton Analysis | The electronic donating or withdrawing nature of the R group influences hydrolysis rates. |

These computational models help in predicting the behavior of specific organotrifluoroborates in cross-coupling reactions, allowing for a more rational selection of reagents and reaction conditions to achieve desired outcomes. acs.orgnih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation Phenomena

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the electron density distribution within a molecule, offering insights into the underlying electronic structure and interactions. taylorandfrancis.comwikipedia.org This analysis transforms the complex, delocalized molecular orbitals into localized, intuitive chemical concepts such as bonds, lone pairs, and antibonds. wikipedia.org For a molecule like Potassium trifluoro(3-fluoro-4-methylphenyl)borate, NBO analysis would be instrumental in elucidating the nature of its chemical bonds, the extent of charge delocalization, and the significance of hyperconjugative interactions that govern its stability and reactivity.

The core of NBO analysis lies in the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. taylorandfrancis.com The stabilization energy (E(2)) associated with these interactions is calculated through second-order perturbation theory. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. These interactions are key to understanding hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty non-bonding or anti-bonding orbital. taylorandfrancis.com

The natural atomic charges, also derived from NBO analysis, provide a more chemically intuitive picture of the charge distribution compared to other methods. fluorine1.ru This would allow for a detailed assessment of the electrostatic character of different regions of the molecule, highlighting the electron-donating or electron-withdrawing effects of the substituents.

A hypothetical table of selected donor-acceptor interactions for Potassium trifluoro(3-fluoro-4-methylphenyl)borate, as would be generated by an NBO analysis, is presented below to illustrate the type of data obtained. Please note that these are representative values and not experimental data.

Table 1: Hypothetical NBO Analysis of Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π(C1-C2) | π(C3-C4) | 2.5 | π → π (Ring Delocalization) |

| π(C3-C4) | σ(C-B) | 1.8 | π → σ (Hyperconjugation) |

| LP(F) on BF3 | σ(C-B) | 3.2 | n → σ (Hyperconjugation) |

| σ(C-H) of CH3 | π(C3-C4) | 0.9 | σ → π (Hyperconjugation) |

HOMO-LUMO Energy Profiling and Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The reactivity of a chemical compound is fundamentally governed by its electronic structure. Two key computational tools for predicting reactivity are Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) mapping. nih.govajchem-a.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net For Potassium trifluoro(3-fluoro-4-methylphenyl)borate, the HOMO-LUMO profile would provide valuable information about its susceptibility to electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netpreprints.org It provides a color-coded guide to the charge distribution, where different colors represent different electrostatic potential values. nih.gov Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. researchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net Green and yellow regions generally represent neutral or less charged areas. nih.gov

For Potassium trifluoro(3-fluoro-4-methylphenyl)borate, an MEP map would likely show a negative potential (red) around the fluorine atoms of the trifluoroborate group and the fluorine substituent on the phenyl ring, indicating their potential as sites for interaction with electrophiles. The area around the potassium ion would also exhibit a positive potential. The aromatic ring would likely display a more complex potential distribution due to the interplay of the electron-withdrawing fluorine and trifluoroborate groups and the electron-donating methyl group.

The combination of HOMO-LUMO analysis and MEP mapping provides a powerful predictive tool for understanding the chemical behavior of a molecule. The energies of the frontier orbitals give a quantitative measure of reactivity, while the MEP map offers a qualitative, three-dimensional view of the reactive sites.

Table 2: Hypothetical HOMO-LUMO Energy Profile

| Parameter | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.7 |

Applications of Potassium Organotrifluoroborates in Advanced Organic Synthesis

Broad Scope of Cross-Coupling Reactions Utilizing Organotrifluoroborates

The utility of potassium organotrifluoroborates is most prominently displayed in palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds. Their tetracoordinate boron center renders them less prone to side reactions like protodeboronation compared to their boronic acid counterparts, yet they readily engage in the catalytic cycle to form desired products.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, and potassium aryltrifluoroborates, including structures like Potassium trifluoro(3-fluoro-4-methylphenyl)borate, are exceptional nucleophilic partners in these transformations. They provide a reliable and efficient pathway to synthesize biaryls, vinylarenes, and other valuable structural motifs present in pharmaceuticals and advanced materials.

Potassium aryltrifluoroborates exhibit broad reactivity with a diverse array of electrophilic partners. They couple efficiently with aryl and heteroaryl halides (chlorides, bromides) and pseudo-halides (triflates, mesylates). This reactivity extends to both activated and deactivated systems, as well as sterically hindered substrates. Furthermore, these borate (B1201080) salts are effective in couplings with alkenyl bromides and triflates, providing stereospecific access to substituted alkenes. The reaction scope is extensive, allowing for the synthesis of complex molecular architectures from readily available starting materials.

Table 1: Examples of Suzuki-Miyaura Coupling with Various Electrophiles

| Nucleophile Class | Electrophile Class | Product Type | Reference |

| Potassium Aryltrifluoroborate | Aryl/Heteroaryl Mesylates | Biaryl/Heterobiaryl | |

| Potassium Alkenyltrifluoroborate | Aryl/Heteroaryl Halides/Triflates | Vinylarene | |

| Potassium Vinyltrifluoroborate | Aryl/Heteroaryl Halides | Styrene | |

| Potassium Aryltrifluoroborate | Aryl Tellurides | Biaryl | |

| Potassium Alkenyltrifluoroborate | Alkenyl Bromides | Conjugated Diene |

The success of the Suzuki-Miyaura coupling of potassium organotrifluoroborates hinges on the selection of an appropriate palladium-based catalytic system. A variety of systems have been developed to accommodate different coupling partners. For couplings with reactive electrophiles like aryl bromides, simple catalyst systems such as PdCl₂ with PPh₃ ligands are effective. For more challenging electrophiles like aryl chlorides and mesylates, more sophisticated and bulky electron-rich phosphine (B1218219) ligands are required to facilitate the crucial oxidative addition step and promote efficient catalysis.

Commonly employed catalytic systems include:

For Aryl/Heteroaryl Chlorides: Palladium acetate (Pd(OAc)₂) or PdCl₂ combined with bulky monodentate phosphine ligands like S-Phos or RuPhos.

For Aryl/Heteroaryl Mesylates: A system comprising Pd(OAc)₂ and the indolyl-based phosphine ligand CM-phos has proven highly effective.

For Alkenyl Couplings: The catalyst complex PdCl₂(dppf)·CH₂Cl₂ is frequently used, often in solvent systems like isopropanol/water.

The choice of base and solvent is also critical. Inorganic bases such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are widely used to activate the trifluoroborate for transmetalation to the palladium center.

Table 2: Optimized Catalytic Systems for Suzuki-Miyaura Reactions

| Electrophile | Palladium Source | Ligand | Base | Solvent | Reference |

| Aryl Chlorides | Pd(OAc)₂ | S-Phos / RuPhos | K₂CO₃ | Toluene/H₂O | |

| Aryl Mesylates | Pd(OAc)₂ | CM-phos | K₃PO₄ | t-Butanol | |

| Aryl Bromides | PdCl₂ | PPh₃ | Cs₂CO₃ | THF/H₂O | |

| Alkenyl Halides | PdCl₂(dppf)·CH₂Cl₂ | dppf | t-BuNH₂ | i-PrOH/H₂O | |

| Heteroaryl Chlorides | Palladacycle | (S)-Binap | Cs₂CO₃ | DMF |

A significant advantage of using potassium organotrifluoroborates is their compatibility with a wide range of functional groups, which simplifies synthetic planning by minimizing the need for protecting groups. Studies have shown that functional groups such as nitriles, ketones, esters, amides, and benzodioxolyl moieties are well-tolerated on both the trifluoroborate and the electrophilic coupling partner. This broad tolerance allows for the late-stage functionalization of complex molecules, a highly desirable feature in medicinal chemistry and materials science. The robustness of these reagents enables their use in the synthesis of diverse structures, from simple biaryls to complex heterocyclic systems.

While direct palladium-catalyzed acylation of potassium aryltrifluoroborates is less documented, the established reactivity of their boronic acid precursors provides a strong basis for these transformations. Palladium catalysis enables the coupling of organoboron compounds with acylating agents to form valuable ketone products. For instance, a method for the palladium-catalyzed addition of potassium aryltrifluoroborates to aliphatic nitriles has been developed, yielding a variety of alkyl aryl ketones. This transformation can be extended to dinitriles to construct 1,3-, 1,5-, or 1,6-dicarbonyl compounds.

Furthermore, novel trifluoroacetylation reagents have been developed that couple with arylboronic acids under palladium catalysis to produce trifluoromethyl ketones. Given that trifluoroborates are stable surrogates for boronic acids, similar reactivity is anticipated. The general mechanism involves oxidative addition of the acylating agent to the Pd(0) center, followed by transmetalation with the organotrifluoroborate and subsequent reductive elimination to yield the ketone product.

Beyond palladium catalysis, potassium aryltrifluoroborates are effective partners in copper-mediated cross-coupling reactions, notably the Chan-Lam coupling, to form carbon-heteroatom bonds. These reactions provide powerful methods for synthesizing aryl ethers, amines, and thioethers, which are prevalent motifs in biologically active compounds.

C-N Bond Formation: A ligand- and base-free protocol using catalytic copper(II) acetate enables the cross-coupling of potassium aryltrifluoroborate salts with both primary and secondary aliphatic amines and anilines. The reaction proceeds under an oxygen atmosphere and demonstrates broad functional group tolerance.

C-O Bond Formation: The copper-mediated coupling of phenols with potassium aryltrifluoroborates, sometimes referred to as a Batey-Modified Ullmann Condensation, is a key method for constructing diaryl ether linkages. Similarly, aliphatic alcohols can be coupled to form alkyl aryl ethers.

C-S Bond Formation: The Chan-Lam reaction framework extends to the formation of C-S bonds through the coupling of thiols with organoboron reagents. While specific examples with potassium trifluoro(3-fluoro-4-methylphenyl)borate are not detailed, the general methodology using copper catalysts to couple arylboronic acids with thiols is well-established, indicating the feasibility of using aryltrifluoroborates in analogous transformations for synthesizing aryl thioethers.

These copper-mediated systems often operate under mild conditions, sometimes at room temperature and open to the air, offering a practical alternative to palladium-catalyzed methods for heteroatom bond formation.

Stereospecific and Chemoselective Transformations

Potassium organotrifluoroborates have demonstrated exceptional utility in stereospecific and chemoselective transformations, enabling the synthesis of complex molecules with high precision. Their robust nature allows for a wide range of functional group tolerance, a critical aspect in multi-step organic synthesis.

Stereospecific cross-coupling reactions are a hallmark of organotrifluoroborate chemistry. For instance, palladium-catalyzed Suzuki-Miyaura reactions employing potassium 1-(benzyloxy)alkyltrifluoroborates proceed with complete retention of stereochemistry, providing access to protected secondary alcohols in high yields. acs.orgacs.org This stereospecificity is crucial in the synthesis of chiral molecules where the three-dimensional arrangement of atoms is critical to their biological activity. Similarly, nickel-catalyzed cross-couplings of potassium alkenyltrifluoroborates with alkyl halides occur without loss of stereochemistry, allowing for the synthesis of highly substituted alkenes with defined geometry. nih.gov

Chemoselectivity is another key advantage of using potassium organotrifluoroborates. The reactivity of the trifluoroborate moiety can be tuned, allowing for selective transformations in the presence of other reactive functional groups. A notable example is the chemoselective cross-coupling of the borane moiety in dibora intermediates, leaving the trifluoroborate group intact for subsequent reactions. This orthogonal reactivity allows for sequential, controlled modifications of a molecule, significantly streamlining complex synthetic routes. nih.gov Furthermore, methods have been developed for the chemoselective bromodeboronation of organotrifluoroborates using tetrabutylammonium tribromide under mild, metal-free conditions. This transformation tolerates a wide array of functional groups, including those typically sensitive to other brominating agents. acs.org

The inherent stability of the trifluoroborate group also contributes to its chemoselectivity. Unlike the more labile boronic acids, organotrifluoroborates can withstand a broader range of reaction conditions, allowing for transformations on other parts of the molecule without affecting the boron functionality. This stability is particularly advantageous in the synthesis of complex natural products and pharmaceuticals.

Specific Synthetic Utility of Potassium trifluoro(3-fluoro-4-methylphenyl)borate

Potassium trifluoro(3-fluoro-4-methylphenyl)borate is a valuable reagent for introducing the 3-fluoro-4-methylphenyl motif into organic molecules. This structural unit is of significant interest in medicinal chemistry due to the favorable properties conferred by the fluorine and methyl substituents, such as enhanced metabolic stability and binding affinity.

Strategic Building Block for Complex Fluorinated Aromatic Scaffolds

The 3-fluoro-4-methylphenyl group is a key component in a variety of biologically active compounds. Potassium trifluoro(3-fluoro-4-methylphenyl)borate serves as a stable and efficient precursor for incorporating this moiety into complex aromatic and heteroaromatic systems, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.

While direct examples showcasing the use of Potassium trifluoro(3-fluoro-4-methylphenyl)borate in the synthesis of complex fluorinated aromatic scaffolds are not extensively documented in publicly available literature, its corresponding boronic acid, 3-fluoro-4-methylphenylboronic acid, has been utilized in the synthesis of novel bioactive compounds. Given that potassium organotrifluoroborates are widely recognized as stable and often more efficient surrogates for boronic acids in cross-coupling reactions, the synthetic applications of the boronic acid provide a strong indication of the potential utility of its trifluoroborate counterpart.

A pertinent example is the synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives, which have shown potential as anti-inflammatory and analgesic agents. In this synthesis, the 3-fluoro-4-methylphenyl moiety is introduced via a chalcone intermediate, which is then cyclized to form the pyrimidine core. The use of Potassium trifluoro(3-fluoro-4-methylphenyl)borate in a Suzuki-Miyaura coupling with a suitable halogenated precursor would offer a more direct and efficient route to such chalcone intermediates or other key precursors for these complex fluorinated aromatic scaffolds.

The table below illustrates the general Suzuki-Miyaura cross-coupling reaction where Potassium trifluoro(3-fluoro-4-methylphenyl)borate could be employed.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Potassium trifluoro(3-fluoro-4-methylphenyl)borate | Aryl/Heteroaryl Halide or Triflate | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) | 3-fluoro-4-methyl-biaryl/heterobiaryl |

This strategic use of Potassium trifluoro(3-fluoro-4-methylphenyl)borate allows for the modular and efficient construction of diverse libraries of complex fluorinated aromatic compounds for screening in drug discovery programs.

Application in the Construction of Advanced Organic Molecules

The introduction of the 3-fluoro-4-methylphenyl group can significantly impact the biological activity and pharmacokinetic properties of a molecule. The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can also modulate the pKa of nearby functional groups, while the methyl group can provide beneficial steric interactions with biological targets.

The utility of the 3-fluoro-4-methylphenyl motif is evident in the design of various therapeutic agents. For instance, this moiety is a component of compounds investigated for their potential as kinase inhibitors and in other areas of medicinal chemistry. The synthesis of these advanced organic molecules often relies on robust and versatile synthetic methods, with the Suzuki-Miyaura cross-coupling being a cornerstone.

The following table presents a hypothetical, yet highly plausible, synthetic application of Potassium trifluoro(3-fluoro-4-methylphenyl)borate in the construction of a complex, biologically relevant scaffold, based on known synthetic strategies for similar compounds.

| Starting Material | Coupling Partner | Reaction Conditions | Intermediate |

| Halogenated Heterocyclic Core | Potassium trifluoro(3-fluoro-4-methylphenyl)borate | Pd catalyst, base, solvent, heat | Heterocycle with 3-fluoro-4-methylphenyl substituent |

This approach allows for the late-stage introduction of the 3-fluoro-4-methylphenyl group, a strategy that is highly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies. The stability and ease of handling of Potassium trifluoro(3-fluoro-4-methylphenyl)borate make it an ideal reagent for such applications, particularly in high-throughput synthesis and library generation.

Emerging Methodologies and Novel Reaction Development Leveraging Organotrifluoroborates

The field of organotrifluoroborate chemistry is continuously evolving, with new methodologies and novel reactions being developed that expand their synthetic utility. These advancements are focused on improving reaction efficiency, broadening the scope of accessible transformations, and developing more sustainable synthetic protocols.

Recent research has explored the use of organotrifluoroborates in photoredox catalysis, enabling novel carbon-carbon and carbon-heteroatom bond formations under mild conditions. These light-mediated reactions often exhibit unique reactivity and selectivity profiles compared to traditional transition-metal-catalyzed processes.

Another area of active development is the use of organotrifluoroborates in C-H activation and functionalization reactions. These methods allow for the direct conversion of C-H bonds into new chemical bonds, offering a more atom-economical and efficient approach to molecular synthesis. The stability of the trifluoroborate moiety is particularly advantageous in these transformations, as it can withstand the often harsh conditions required for C-H activation.

Furthermore, novel ligation and bioconjugation strategies are being developed that leverage the unique reactivity of organotrifluoroborates. These methods are of significant interest for applications in chemical biology and materials science, enabling the precise modification of biomolecules and the construction of novel functional materials.

The continuous development of new catalysts and reaction conditions is also expanding the scope of transformations possible with organotrifluoroborates. For example, advancements in nickel and copper catalysis have opened up new avenues for the cross-coupling of organotrifluoroborates with a wider range of electrophiles, including those that are challenging for traditional palladium-based systems.

Spectroscopic and Advanced Analytical Characterization in Organotrifluoroborate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic compounds, including organotrifluoroborates. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For potassium trifluoro(3-fluoro-4-methylphenyl)borate, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for its complete characterization.

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable tools for the unambiguous confirmation of the structure of potassium trifluoro(3-fluoro-4-methylphenyl)borate and for monitoring its formation or subsequent reactions.

¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and coupling of hydrogen atoms in the molecule. For the 3-fluoro-4-methylphenyl group, the aromatic protons will exhibit characteristic chemical shifts and coupling patterns (doublets and triplets) due to their relative positions and through-bond interactions with each other and the fluorine atom. The methyl group protons will appear as a singlet in a distinct upfield region of the spectrum.

¹³C NMR Spectroscopy: Carbon-13 NMR is used to identify all unique carbon atoms in the molecule. The spectrum will show distinct signals for the methyl carbon and the aromatic carbons. The carbon atom directly bonded to the boron will often exhibit a broad signal due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the aromatic carbons are influenced by the fluorine and trifluoroborate substituents, providing further structural confirmation.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for this compound due to the presence of two different fluorine environments: the fluorine atom on the aromatic ring and the three equivalent fluorine atoms of the trifluoroborate group. The fluorine on the phenyl ring will have a characteristic chemical shift, and its signal may show coupling to adjacent protons. The trifluoroborate group typically displays a broad singlet in the region of -129 to -141 ppm. nih.govresearchgate.net The precise chemical shift can be sensitive to the solvent and the electronic nature of the aryl group. nih.govresearchgate.net Monitoring the appearance and integration of these signals is a powerful method for tracking the progress of reactions involving this compound.

Interactive Data Table: Predicted NMR Data for Potassium trifluoro(3-fluoro-4-methylphenyl)borate in DMSO-d₆

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.2-7.5 | m | - | Aromatic CH |

| ¹H | ~2.2 | s | - | -CH₃ |

| ¹³C | ~160 (d) | d | ~240 (¹JCF) | C-F |

| ¹³C | ~115-135 | m | - | Aromatic CH |

| ¹³C | ~125 (d) | d | ~20 (²JCF) | C-C-F |

| ¹³C | Broad | - | - | C-B |

| ¹³C | ~15 | s | - | -CH₃ |

| ¹⁹F | ~ -115 | m | - | Ar-F |

| ¹⁹F | ~ -135 | br s | - | BF ₃ |

Note: The data in this table is predicted based on typical values for similar compounds and should be considered illustrative. Actual experimental values may vary.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound, confirming its elemental composition, and obtaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the ionic and non-volatile nature of potassium trifluoro(3-fluoro-4-methylphenyl)borate, direct analysis by GC-MS is generally not feasible. This technique is more suitable for the analysis of volatile and thermally stable byproducts or impurities that may be present in a reaction mixture. For instance, if the synthesis of the target compound involves volatile precursors or generates volatile side products, GC-MS can be an effective tool for their detection and identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred mass spectrometry technique for the analysis of non-volatile and polar compounds like potassium trifluoro(3-fluoro-4-methylphenyl)borate. The compound can be dissolved in a suitable solvent and separated from non-ionic impurities using liquid chromatography. The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In negative ion mode ESI-MS, the trifluoro(3-fluoro-4-methylphenyl)borate anion, [C₇H₆BF₄]⁻, is readily detected, allowing for accurate molecular weight confirmation. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the anion, which in turn confirms its elemental composition with high confidence.

Interactive Data Table: Expected LC-MS Data for Potassium trifluoro(3-fluoro-4-methylphenyl)borate

| Ionization Mode | Observed Ion | Calculated m/z | Purpose |

| ESI (-) | [C₇H₆BF₄]⁻ | 181.0452 | Molecular Confirmation |

| ESI (-) HRMS | [C₇H₆BF₄]⁻ | 181.0452 | Elemental Composition Confirmation |

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For potassium trifluoro(3-fluoro-4-methylphenyl)borate, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Key expected vibrational bands include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, appearing around 2850-2960 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.

B-F stretching: Strong and broad absorption bands are characteristic of the trifluoroborate group, typically found in the 950-1150 cm⁻¹ range.

C-F stretching: A strong band in the 1100-1300 cm⁻¹ region.

Aromatic C-H bending: Out-of-plane bending vibrations in the 700-900 cm⁻¹ region, which are characteristic of the substitution pattern on the benzene ring.

Interactive Data Table: Expected FT-IR Absorption Bands for Potassium trifluoro(3-fluoro-4-methylphenyl)borate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium-Weak | Aliphatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| 1300-1100 | Strong | C-F Stretch |

| 1150-950 | Strong, Broad | B-F Stretch |

| 900-700 | Medium-Strong | Aromatic C-H Bend |

Raman Spectroscopy for Vibrational Mode Analysis

The vibrational modes observed in the Raman spectrum are a direct consequence of the molecular structure. For Potassium trifluoro(3-fluoro-4-methylphenyl)borate, key vibrational modes can be attributed to the aromatic ring, the C-B bond, the B-F bonds of the trifluoroborate group, and the methyl and fluoro substituents. The positions and intensities of the Raman bands are sensitive to the chemical environment, making this technique suitable for confirming the synthesis of the target compound and for studying its interactions.

Research on analogous organotrifluoroborate salts provides a basis for the assignment of expected vibrational modes. For instance, studies on similar potassium aryltrifluoroborates have identified characteristic vibrational frequencies. biointerfaceresearch.com The aromatic C-C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl group are expected at higher wavenumbers, generally above 3000 cm⁻¹. The vibrations involving the boron atom are of particular interest. The symmetric stretching of the B-F bonds in the BF₃⁻ group gives rise to a characteristic and often intense Raman band. The C-B bond stretching frequency is also a key diagnostic peak.

A summary of the expected vibrational modes for Potassium trifluoro(3-fluoro-4-methylphenyl)borate, based on data from analogous compounds, is presented in the table below.

Table 1: Expected Raman Vibrational Modes for Potassium trifluoro(3-fluoro-4-methylphenyl)borate

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibration of the C-H bonds on the phenyl ring. |

| Methyl C-H Stretch | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl group. |

| Aromatic C=C Stretch | 1580 - 1620 | In-plane stretching vibrations of the carbon-carbon double bonds in the phenyl ring. |

| Aromatic C=C Stretch | 1400 - 1500 | In-plane stretching vibrations of the carbon-carbon double bonds in the phenyl ring. |

| C-F Stretch | 1200 - 1300 | Stretching vibration of the carbon-fluorine bond on the phenyl ring. |

| B-F₃ Symmetric Stretch | 700 - 800 | Symmetric stretching of the boron-fluorine bonds in the trifluoroborate group. |

Note: The exact positions of the Raman bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of complex mixtures and the assessment of purity for synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two of the most powerful and widely used techniques in this regard.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Organoboron Analysis

HPLC and UPLC are advanced analytical separation techniques that are well-suited for the analysis of non-volatile and thermally sensitive compounds like Potassium trifluoro(3-fluoro-4-methylphenyl)borate. These methods are routinely employed to separate the target compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity determination.

The fundamental principle of both HPLC and UPLC involves the partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). The separation is based on the differential affinity of the components in the sample for the stationary and mobile phases. UPLC is a more recent development that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly higher resolution, improved sensitivity, and faster analysis times. nih.gov

For the analysis of Potassium trifluoro(3-fluoro-4-methylphenyl)borate, a reversed-phase HPLC or UPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase.

The purity of a sample is assessed by chromatographically separating all components and then determining the relative area of the peak corresponding to the main compound compared to the total area of all peaks. A UV detector is commonly used for the detection of aryltrifluoroborates due to the presence of the chromophoric phenyl ring. chromforum.org

A hypothetical HPLC/UPLC method for the purity assessment of Potassium trifluoro(3-fluoro-4-methylphenyl)borate is outlined in the table below.

Table 2: Illustrative HPLC/UPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm particle size for UPLC) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

| Expected Retention Time | 2-4 minutes |

Note: This is a representative method. Actual parameters would need to be optimized for the specific instrument and sample.

Future Research Directions and Methodological Advancements in Potassium Trifluoro 3 Fluoro 4 Methylphenyl Borate Chemistry

Exploration of Novel Catalytic Systems and Ligand Architectures for Enhanced Reactivity

The efficacy of cross-coupling reactions involving potassium trifluoro(3-fluoro-4-methylphenyl)borate is intrinsically linked to the performance of the catalyst system. While traditional palladium catalysts have been effective, future research will focus on developing novel catalysts and ligands to enhance reaction rates, expand substrate scope, and improve yields under milder conditions.

A significant area of exploration involves the use of monocoordinated palladium catalysts derived from sterically hindered, electron-rich phosphines or N-heterocyclic carbenes (NHCs). nih.gov Ligands such as RuPhos and DavePhos have shown considerable success in promoting the cross-coupling of challenging organotrifluoroborates. nih.gov For instance, the RuPhos system has been particularly effective for the transformation of organotrifluoroborates derived from enamides and enecarbamates. nih.gov Future studies will likely investigate the application of these and other advanced phosphine (B1218219) ligands to reactions involving potassium trifluoro(3-fluoro-4-methylphenyl)borate, aiming to achieve high efficiency in couplings with a diverse range of electrophiles, including historically challenging aryl chlorides. nih.gov

N-heterocyclic carbene (NHC) ligands represent another promising frontier. nih.gov NHCs are known for forming highly stable and active palladium complexes that can facilitate difficult cross-coupling reactions. nih.gov Research into the application of NHC-palladium catalysts, such as those derived from SIPr (1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene) and SIMes (1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene), could lead to catalyst systems with superior performance for the Suzuki-Miyaura coupling of potassium trifluoro(3-fluoro-4-methylphenyl)borate. nih.gov The development of mixed PR₃/NHC Pd complexes may also offer unique reactivity in aqueous media. nih.gov

Beyond palladium, research into alternative, more earth-abundant metal catalysts such as nickel and copper is gaining traction. Nickel catalysts, particularly those supported by NHC ligands, have shown promise in the Suzuki-Miyaura cross-coupling of aryl boronate esters with challenging substrates like perfluorobenzenes. nih.gov Investigating the utility of such nickel-based systems for potassium trifluoro(3-fluoro-4-methylphenyl)borate could provide more cost-effective and sustainable synthetic routes.

| Catalyst System | Ligand Type | Potential Advantages for Future Research |

| Pd(OAc)₂/RuPhos | Buchwald phosphine | Enhanced reactivity for challenging substrates, milder reaction conditions. nih.gov |

| Pd/SIPr | N-Heterocyclic Carbene | High stability and activity, potential for selective couplings. nih.gov |

| Ni-NHC Complexes | N-Heterocyclic Carbene | Use of earth-abundant metal, cost-effective, novel reactivity. nih.gov |

| Pd(PPh₃)₄ | Triphenylphosphine | Well-established, good for optimizing known transformations. organic-chemistry.org |

Development of Asymmetric Transformations Incorporating Trifluoroborate Reagents

A pivotal goal in modern organic synthesis is the construction of chiral molecules with high enantioselectivity. Future research on potassium trifluoro(3-fluoro-4-methylphenyl)borate will undoubtedly focus on its integration into asymmetric C-C bond-forming reactions. This involves the development of novel chiral ligands that can effectively control the stereochemical outcome of the reaction.

One promising avenue is the design of new P-chiral monophosphorus ligands for asymmetric Suzuki-Miyaura coupling reactions. nih.gov Such ligands have been shown to construct a variety of chiral biaryl products in high yields and with excellent enantioselectivities. nih.gov Applying these chiral ligand concepts to the coupling of potassium trifluoro(3-fluoro-4-methylphenyl)borate with prochiral electrophiles could enable the synthesis of valuable, enantioenriched products. Another approach involves the use of chiral-bridged biphenyl (B1667301) monophosphine ligands, which have demonstrated superiority in both reactivity and enantioselectivity control in certain asymmetric Suzuki-Miyaura couplings. beilstein-journals.org

Furthermore, the synthesis of enantiomerically enriched potassium β-trifluoroboratoamides has been achieved using pseudoephedrine as a chiral auxiliary. nih.gov These chiral nucleophiles have been successfully used in Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl chlorides, preserving the diastereoselectivity throughout the reaction. nih.gov This methodology could be extended to derivatives of potassium trifluoro(3-fluoro-4-methylphenyl)borate, opening pathways to complex chiral molecules.

| Asymmetric Method | Chiral Component | Potential Application with K-TFMPB |

| Asymmetric Suzuki-Miyaura Coupling | P-chiral monophosphorus ligands | Synthesis of axially chiral biaryls. nih.gov |

| Asymmetric Suzuki-Miyaura Coupling | Chiral-bridged biphenyl monophosphine ligands | High enantioselectivity in biaryl synthesis. beilstein-journals.org |

| Diastereoselective Coupling | Chiral auxiliary (e.g., pseudoephedrine) | Synthesis of enantiomerically enriched products. nih.gov |

Integration into Sustainable and Green Chemistry Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research will aim to incorporate potassium trifluoro(3-fluoro-4-methylphenyl)borate into more environmentally benign protocols. A key focus will be the replacement of traditional organic solvents with water. cardiff.ac.uk The development of catalytic systems that are effective in aqueous media, such as those using water-soluble ligands or surfactant-based micellar catalysis, will be crucial. nih.govrsc.org The use of water as a solvent not only reduces organic waste but can also simplify product isolation. cardiff.ac.uk

Another aspect of green chemistry is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. acsgcipr.org Palladium on carbon (Pd/C) is a well-known heterogeneous catalyst that could be optimized for reactions with potassium trifluoro(3-fluoro-4-methylphenyl)borate. acsgcipr.org Research into novel heterogeneous catalysts, such as palladium nanoparticles supported on materials like mesoporous metal-organic frameworks (MOFs) or iron nanoparticles, could lead to highly efficient and recyclable systems for continuous flow processes. nsf.govmdpi.com

Energy efficiency is another cornerstone of green chemistry. Microwave-assisted synthesis has been shown to accelerate Suzuki-Miyaura reactions, often leading to higher yields in shorter reaction times. proquest.com Similarly, photoredox catalysis offers a pathway to conduct reactions under mild, visible-light-induced conditions. rsc.org The exploration of these energy-efficient techniques for reactions involving potassium trifluoro(3-fluoro-4-methylphenyl)borate could lead to more sustainable manufacturing processes.

High-Throughput Experimentation and Automated Synthesis for Libraries of Analogues

High-throughput experimentation (HTE) has become an indispensable tool in modern chemical research, enabling the rapid screening of reaction conditions and the synthesis of large compound libraries. rsc.org Future research will leverage HTE to accelerate the discovery of optimal conditions for reactions involving potassium trifluoro(3-fluoro-4-methylphenyl)borate. Automated platforms can perform numerous experiments in parallel, systematically varying catalysts, ligands, bases, and solvents to quickly identify the ideal parameters for a given transformation. rsc.org

Beyond reaction optimization, automated synthesis platforms are being developed for the routine execution of common reactions like the Suzuki-Miyaura coupling. synplechem.comnih.govsynplechem.com These systems can handle the entire workflow, from reagent dispensing to reaction, workup, and product isolation, with minimal human intervention. synplechem.comnih.govsynplechem.com Applying this technology to potassium trifluoro(3-fluoro-4-methylphenyl)borate would enable the rapid synthesis of extensive libraries of analogues. By coupling this reagent with a diverse set of aryl and heteroaryl halides, researchers can efficiently generate collections of novel compounds for screening in drug discovery and materials science programs.

| Technology | Application in K-TFMPB Chemistry | Potential Outcome |

| High-Throughput Experimentation (HTE) | Reaction optimization | Rapid discovery of optimal catalysts, ligands, and conditions. rsc.org |

| Automated Synthesis Platforms | Library synthesis | Efficient generation of diverse analogues for screening. synplechem.comnih.govsynplechem.com |

| Microfluidic Systems | Reaction screening and optimization | Reduced reagent consumption and faster optimization cycles. rsc.org |

Advanced Computational Modeling for Predictive Reaction Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and predicting reactivity. Future research on potassium trifluoro(3-fluoro-4-methylphenyl)borate will increasingly rely on computational modeling to guide experimental work.

DFT studies can provide detailed insights into the elementary steps of the Suzuki-Miyaura catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. researchgate.net A critical step in reactions involving aryltrifluoroborates is the transmetalation from boron to the metal center. Computational models can help to understand the energetics of this process and the role of the base and solvent in facilitating it. researchgate.netresearchgate.net It is understood that the in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid is often a key step, and computational studies can further clarify the mechanism and influencing factors. researchgate.neted.ac.uk

By modeling the transition states of these reactions, researchers can predict how changes in ligand structure or substrate electronics will affect the reaction outcome. This predictive capability can significantly accelerate the development of new catalysts and reaction conditions. For example, computational screening of virtual ligand libraries can identify promising candidates for synthesis and experimental testing, saving considerable time and resources. This synergy between computational modeling and experimental validation will be instrumental in designing more efficient and selective transformations for potassium trifluoro(3-fluoro-4-methylphenyl)borate.

Q & A

Q. What are the optimized synthetic routes for preparing potassium trifluoro(3-fluoro-4-methylphenyl)borate, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves transmetallation or nucleophilic substitution. A general procedure adapted from similar trifluoroborates (e.g., potassium trifluoro((4-fluorophenyl)ethynyl)borate) includes:

Lithiation : React 3-fluoro-4-methylbromobenzene with n-BuLi in dry THF at −78°C under inert atmosphere .

Borylation : Add BF₃·OEt₂ or a borate ester (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to the lithiated intermediate.

Work-up : Quench with aqueous KHF₂, extract, and recrystallize from acetone/ether.

Key Characterization :

Q. What spectroscopic and analytical techniques are critical for validating the purity of potassium trifluoro(3-fluoro-4-methylphenyl)borate?

Methodological Answer:

- Multinuclear NMR :

- ¹H NMR : Identify aromatic protons (δ 7.0–7.4 ppm) and methyl groups (δ 2.3–2.6 ppm).

- ¹⁹F NMR : Detect trifluoroborate (δ −135 ppm) and aryl fluorine (δ −115 ppm) .

- Elemental Analysis : Confirm boron and fluorine content (e.g., ±0.3% deviation).

- X-ray Diffraction (XRD) : Resolve crystal structure to verify borate geometry .

Q. How should researchers handle and store potassium trifluoro(3-fluoro-4-methylphenyl)borate to ensure stability?

Methodological Answer:

- Storage : Keep in airtight containers under nitrogen at −20°C to prevent hydrolysis.

- Solubility : Use polar aprotic solvents (e.g., DMSO, acetone) based on analogous potassium trifluoroborates’ solubility profiles .

- Safety : Follow GHS guidelines for skin/eye irritation (e.g., wear nitrile gloves, use fume hood) .

Advanced Research Questions

Q. How does potassium trifluoro(3-fluoro-4-methylphenyl)borate participate in Suzuki-Miyaura cross-coupling reactions, and what catalytic systems optimize its reactivity?

Methodological Answer:

- Mechanistic Role : The borate acts as a nucleophilic partner, transferring the aryl group to palladium catalysts.

- Optimization :

Q. What strategies resolve contradictions in reported reactivity data for potassium trifluoro(3-fluoro-4-methylphenyl)borate?

Methodological Answer:

Q. How can computational modeling predict the electronic effects of the 3-fluoro-4-methylphenyl substituent on the borate’s reactivity?

Methodological Answer:

Q. What experimental approaches assess the stability of potassium trifluoro(3-fluoro-4-methylphenyl)borate under oxidative or protic conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.